![molecular formula C15H12Br4O2 B14303678 1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) CAS No. 112494-76-5](/img/structure/B14303678.png)
1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is an organic compound with a complex structure It consists of two benzene rings, each substituted with two bromine atoms and one methyl group, connected through a methylene bridge with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) typically involves the reaction of 2,6-dibromo-4-methylphenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge connecting the two phenol units via their oxygen atoms. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups present in the molecule.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.
Applications De Recherche Scientifique
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) exerts its effects depends on its specific application. In chemical reactions, the methylene bridge and bromine atoms play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological or medicinal applications would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but without bromine atoms.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an additional ethylene bridge.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane rings instead of bromine atoms.
Uniqueness
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
112494-76-5 |
|---|---|
Formule moléculaire |
C15H12Br4O2 |
Poids moléculaire |
543.9 g/mol |
Nom IUPAC |
1,3-dibromo-2-[(2,6-dibromo-4-methylphenoxy)methoxy]-5-methylbenzene |
InChI |
InChI=1S/C15H12Br4O2/c1-8-3-10(16)14(11(17)4-8)20-7-21-15-12(18)5-9(2)6-13(15)19/h3-6H,7H2,1-2H3 |
Clé InChI |
GJRJXZOUZSGSFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OCOC2=C(C=C(C=C2Br)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
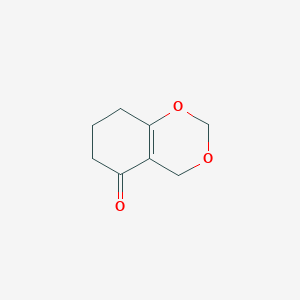
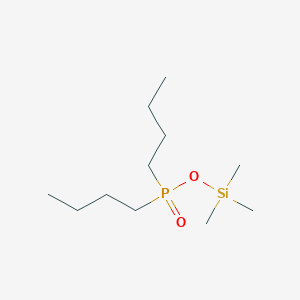
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

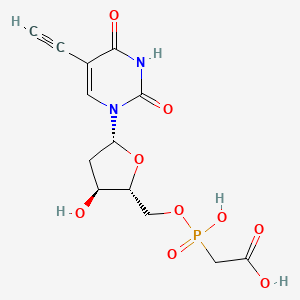
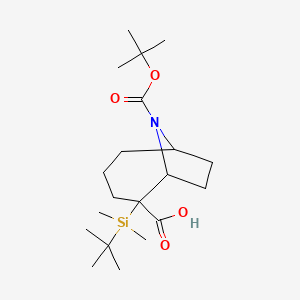

![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
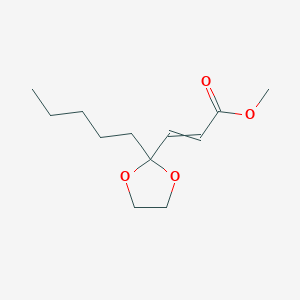
![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
